molecular formula C8H7ClFNO2 B1471694 Methyl 5-amino-3-chloro-2-fluorobenzoate CAS No. 1507502-79-5

Methyl 5-amino-3-chloro-2-fluorobenzoate

Cat. No. B1471694
CAS RN: 1507502-79-5
M. Wt: 203.6 g/mol
InChI Key: DYBYFJVZYLADLU-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-chloro-2-fluorobenzoate is a white crystalline powder. It falls under the class of benzoic acid derivatives and contains both amino and fluorine substituents. Its molecular formula is C8H7ClFNO2, and it has a molecular weight of 203.6 g/mol .

  • Safety and Hazards

    • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .
  • properties

    IUPAC Name

    methyl 5-amino-3-chloro-2-fluorobenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DYBYFJVZYLADLU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C(C(=CC(=C1)N)Cl)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H7ClFNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    203.60 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 5-amino-3-chloro-2-fluorobenzoate

    CAS RN

    1507502-79-5
    Record name methyl 5-amino-3-chloro-2-fluorobenzoate
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Methyl 5-amino-3-chloro-2-fluorobenzoate
    Reactant of Route 2
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    Methyl 5-amino-3-chloro-2-fluorobenzoate
    Reactant of Route 3
    Methyl 5-amino-3-chloro-2-fluorobenzoate
    Reactant of Route 4
    Reactant of Route 4
    Methyl 5-amino-3-chloro-2-fluorobenzoate
    Reactant of Route 5
    Methyl 5-amino-3-chloro-2-fluorobenzoate
    Reactant of Route 6
    Methyl 5-amino-3-chloro-2-fluorobenzoate

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